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Compound of Interest

Compound Name: Hexa-D-arginine

Cat. No.: B1139627 Get Quote

An In-Depth Technical Guide to Hexa-D-arginine

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hexa-D-arginine, also known as Furin Inhibitor II, is a synthetic peptide composed of six

sequential D-isomers of the amino acid arginine. Its structure, specifically the poly-D-arginine

sequence, renders it highly resistant to degradation by common proteases, enhancing its

stability for experimental applications. Hexa-D-arginine functions as a potent, competitive

inhibitor of furin and related proprotein convertases (PCs), a family of enzymes responsible for

the proteolytic maturation of a wide array of precursor proteins. Due to its ability to block these

critical activation steps, Hexa-D-arginine has been investigated as a tool to study and

potentially inhibit pathological processes involving furin, such as the activation of bacterial

toxins, viral envelope proteins, and certain growth factors.

Chemical Structure and Properties
Hexa-D-arginine is a hexapeptide amide. The use of D-arginine instead of the naturally

occurring L-arginine provides significant resistance to enzymatic degradation. Its highly cationic

nature, due to the guanidinium groups of the arginine residues, also facilitates its interaction

with the acidic substrate-binding pocket of furin.
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Property Value Citation

Chemical Formula C₃₆H₇₅N₂₅O₆ [1][2]

Molecular Weight 954.14 g/mol [1][3]

CAS Number 673202-67-0 [1]

Sequence
H-(D)Arg-(D)Arg-(D)Arg-

(D)Arg-(D)Arg-(D)Arg-NH₂
[2]

Synonyms Furin Inhibitor II, (D-Arg)₆, D6R [2]

Appearance
White to off-white lyophilized

powder

Solubility Soluble in water

Mechanism of Action: Furin Inhibition
Furin is a calcium-dependent serine endoprotease that resides primarily in the trans-Golgi

network. It recognizes and cleaves precursor proteins at specific polybasic amino acid

sequences (typically Arg-X-Lys/Arg-Arg↓), a crucial step for their conversion into biologically

active forms. Substrates for furin are diverse and include hormones, growth factors, receptors,

viral glycoproteins, and bacterial toxins.[1][2]

Hexa-D-arginine acts as a competitive inhibitor, mimicking the polybasic recognition motif of

endogenous furin substrates. It binds to the acidic substrate-binding cleft of the furin catalytic

domain, thereby blocking access for the native precursor proteins and preventing their

proteolytic activation.[4] The inhibition is potent and specific for furin and a few related

convertases.
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Normal Furin-Mediated Activation Inhibition by Hexa-D-arginine
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Caption: Mechanism of Furin inhibition by Hexa-D-arginine.

Quantitative Data on Inhibitory Activity
The inhibitory potency of Hexa-D-arginine has been quantified against several proprotein

convertases. The inhibition constant (Ki) is a measure of the concentration required to produce

half-maximum inhibition.
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Enzyme Target Inhibition Constant (Kᵢ) Citation

Furin 106 nM [3]

PACE4 580 nM [3]

PC1/3 13.2 µM [3]

Experimental Protocols
In Vitro Furin Enzymatic Activity Assay (Fluorometric)
This protocol describes a method to directly measure the inhibitory effect of Hexa-D-arginine
on purified furin enzyme activity using a fluorogenic substrate.

Materials:

Purified human recombinant furin

Furin Assay Buffer (e.g., 100 mM HEPES, 5 mM CaCl₂, 0.1% Brij 35, pH 7.0)

Fluorogenic furin substrate (e.g., Boc-RVRR-MCA)

Hexa-D-arginine stock solution (e.g., 1 mM in water)

96-well black, flat-bottom microplates

Fluorometric plate reader (Ex/Em = 360/460 nm)

Methodology:

Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of Hexa-D-arginine in

Furin Assay Buffer to create a range of concentrations for testing (e.g., 0 nM to 10 µM).

Enzyme Preparation: Dilute the purified furin enzyme to the desired working concentration in

ice-cold Furin Assay Buffer.

Assay Setup:
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To appropriate wells of the 96-well plate, add 25 µL of the diluted Hexa-D-arginine
solutions (or vehicle for control wells).

Add 50 µL of the diluted furin enzyme solution to all wells except for the "no enzyme"

background controls.

Add 50 µL of Furin Assay Buffer to the background control wells.

Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

Initiate Reaction: Prepare the substrate mix by diluting the fluorogenic substrate in Furin

Assay Buffer. Add 25 µL of the substrate mix to all wells to initiate the enzymatic reaction.

The total volume should be 100 µL.

Measurement: Immediately place the plate in a fluorometer pre-set to 37°C. Measure the

fluorescence intensity (Ex/Em = 360/460 nm) every 5 minutes for 30-60 minutes (kinetic

mode).

Data Analysis:

Subtract the background fluorescence from all readings.

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve)

for each concentration of the inhibitor.

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a

suitable inhibition curve to determine the IC₅₀ value.

In Vitro Cytotoxicity Protection Assay
This protocol details a cell-based assay to evaluate the ability of Hexa-D-arginine to protect

cells from a furin-dependent toxin, such as Pseudomonas exotoxin A (PEA).[2]

Materials:

Chinese Hamster Ovary (CHO) cells

Cell culture medium (e.g., DMEM with 10% FBS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1139627?utm_src=pdf-body
https://www.benchchem.com/product/b1139627?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC133042/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pseudomonas exotoxin A (PEA)

Hexa-D-arginine

96-well clear-bottom cell culture plates

Cell viability reagent (e.g., WST-1, MTS, or CellTiter-Glo®)

Plate reader (absorbance or luminescence)

Methodology:

Cell Seeding: Seed CHO cells into a 96-well plate at a density of 5 x 10² cells/well in 100 µL

of culture medium. Incubate for 24-48 hours at 37°C, 5% CO₂ to allow for cell attachment.[2]

Compound Preparation:

Prepare a 2X working solution of PEA in culture medium (e.g., 20 ng/mL, for a final

concentration of 10 ng/mL).[2]

Prepare 2X working solutions of Hexa-D-arginine in culture medium at various

concentrations (e.g., 2 µM and 20 µM, for final concentrations of 1 µM and 10 µM).[2]

Treatment:

Remove the old medium from the cells.

Add 50 µL of the appropriate Hexa-D-arginine solution to the wells.

Immediately add 50 µL of the PEA solution to the wells.

Include control wells: cells with medium only (untreated), cells with Hexa-D-arginine only

(inhibitor toxicity control), and cells with PEA only (toxin control).

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

Viability Assessment:
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Add the cell viability reagent to each well according to the manufacturer's instructions

(e.g., 10 µL of WST-1 reagent).

Incubate for 1-4 hours until a color change is apparent.

Measure the absorbance (or luminescence) using a plate reader.

Data Analysis:

Normalize the results to the untreated control wells (representing 100% viability).

Calculate the percentage of cell protection conferred by Hexa-D-arginine at each

concentration compared to the "toxin only" control.
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Preparation (Day 1)

Treatment (Day 2/3)

Analysis (Day 4/5)

1. Seed CHO cells
(500 cells/well in 96-well plate)

2. Incubate for 24-48h
(37°C, 5% CO₂)

3. Prepare 2X solutions
of Hexa-D-arginine and Toxin (PEA)

4. Add Inhibitor (50µL)
and Toxin (50µL) to cells

5. Incubate for 24-48h

6. Add Cell Viability Reagent
(e.g., WST-1)

7. Incubate for 1-4h

8. Measure Absorbance
with Plate Reader

9. Analyze Data:
Calculate % Protection
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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